molecular formula C40H63N9O8S B1609675 Barusiban CAS No. 285571-64-4

Barusiban

Cat. No.: B1609675
CAS No.: 285571-64-4
M. Wt: 830.1 g/mol
InChI Key: UGNGRKKDUVKQDF-IHOMMZCZSA-N
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Description

Barusiban, also known as FE-200440, is a synthetic cyclic hexapeptide that functions as an oxytocin receptor antagonist. It is primarily used in scientific research for its ability to inhibit oxytocin-induced contractions.

Preparation Methods

Barusiban is synthesized through a series of peptide coupling reactions. The synthetic route involves the assembly of the hexapeptide chain using solid-phase peptide synthesis (SPPS). The process includes the coupling of protected amino acids, followed by deprotection and cyclization to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), along with solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Chemical Reactions Analysis

Barusiban undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

Barusiban has several scientific research applications:

Mechanism of Action

Barusiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents oxytocin-induced uterine contractions, making it useful in managing preterm labor. The molecular targets involved include the oxytocin receptor, and the pathways affected are those related to uterine contraction and relaxation .

Comparison with Similar Compounds

Barusiban is similar to other oxytocin receptor antagonists such as atosiban and carbetocin. it is unique due to its high affinity for the oxytocin receptor and its long-acting nature. Atosiban, for example, is another oxytocin receptor antagonist but has a shorter duration of action compared to this compound .

Similar Compounds

  • Atosiban
  • Carbetocin
  • Oxytocin antagonists in general

This compound’s uniqueness lies in its potent and selective inhibition of oxytocin-induced contractions, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

285571-64-4

Molecular Formula

C40H63N9O8S

Molecular Weight

830.1 g/mol

IUPAC Name

(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1

InChI Key

UGNGRKKDUVKQDF-IHOMMZCZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

285571-64-4

sequence

WIXNXX

Synonyms

barusiban

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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